Product packaging for N-Nitrosodipropylamine(Cat. No.:CAS No. 621-64-7)

N-Nitrosodipropylamine

Cat. No.: B118890
CAS No.: 621-64-7
M. Wt: 130.19 g/mol
InChI Key: YLKFDHTUAUWZPQ-UHFFFAOYSA-N
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Description

Classification and General Characteristics of N-Nitrosamines

N-nitrosamines are a class of organic compounds characterized by a nitroso group (-N=O) bonded to an amine nitrogen atom. researchgate.netwikipedia.org Their general chemical structure is R₂N-N=O, where R represents an alkyl or aryl group. wikipedia.org These compounds are formed through the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid, which can be derived from nitrites under acidic conditions. nih.govfda.gov N-nitrosamines are generally stable compounds, though they can be decomposed by light, particularly ultraviolet light. nih.gov Many compounds in this class are recognized as probable human carcinogens. wikipedia.orgacs.org

Significance of N-Nitrosodipropylamine as a Research Focus

This compound, also known as NDPA, is used primarily as a research chemical. nih.gov Its significance stems from its use in toxicological studies to understand the mechanisms of carcinogenicity of N-nitrosamines. govinfo.gov While not as commonly found as some other nitrosamines like N-nitrosodimethylamine (NDMA), its study provides valuable data for comparative toxicology and for developing analytical methods for detecting a range of nitrosamine (B1359907) compounds. nih.govrsc.org

Historical Context of N-Nitrosamine Research and NDPA's Role

The study of N-nitrosamines began over a century ago, but they gained significant attention in the mid-20th century. nih.gov In 1956, it was reported that N-nitrosodimethylamine (NDMA) caused severe liver damage in rats. nih.govlgcstandards.com This discovery spurred research into the carcinogenicity of other nitrosamines. Since then, hundreds of N-nitrosamines have been tested, with a high percentage showing carcinogenic properties in various animal species. wrc.org.za The presence of nitrosamines in various consumer products and environmental samples became a major concern in the 1970s. lgcstandards.comeuropa.eu NDPA has been part of this broader research effort, often included in studies analyzing for multiple nitrosamine contaminants in different matrices. rsc.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O B118890 N-Nitrosodipropylamine CAS No. 621-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dipropylnitrous amide
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InChI

InChI=1S/C6H14N2O/c1-3-5-8(7-9)6-4-2/h3-6H2,1-2H3
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InChI Key

YLKFDHTUAUWZPQ-UHFFFAOYSA-N
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Canonical SMILES

CCCN(CCC)N=O
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Molecular Formula

C6H14N2O
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DSSTOX Substance ID

DTXSID6021032
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Molecular Weight

130.19 g/mol
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Physical Description

N-nitrosodi-n-propylamine is a clear to pale yellow liquid., Yellow liquid; [HSDB], Clear to pale yellow liquid.
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Boiling Point

403 °F at 760 mmHg (NTP, 1992), 206 °C, 403 °F
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Solubility

Solubility in water (approximately 1%), Slightly soluble in water, Miscible with ethanol, ether, Soluble in organic solvents and lipids
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Density

0.9163 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9163 g/cu cm at 20 °C, 0.9163
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Vapor Pressure

0.39 [mmHg]
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Color/Form

Gold, Yellow liquid

CAS No.

621-64-7
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Chemical and Physical Properties of N Nitrosodipropylamine

N-Nitrosodipropylamine is a yellow liquid at room temperature. nih.govchemicalbook.com It is soluble in water and organic solvents like alcohol and ether. cdc.gov

Table 1: Physical and Chemical Properties of this compound

Property Value
Chemical Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol
CAS Registry Number 621-64-7
Appearance Yellow liquid
Boiling Point 206°C
Density 1.013 g/mL at 25°C
Water Solubility 9,894 mg/L at 23-25°C
Log Kow (Octanol-Water Partition Coefficient) 1.36

Data sourced from references nih.govcdc.govchemsrc.com

Synthesis and Formation

The primary method for the laboratory synthesis of N-nitrosamines, including NDPA, involves the reaction of a secondary amine with an acidic nitrite (B80452) solution at a pH of approximately 3. nih.gov The key nitrosating agent in this reaction is dinitrogen trioxide (N₂O₃), which forms from nitrous acid. nih.gov

The formation of NDPA can also occur unintentionally under certain conditions. The reaction between secondary or tertiary amines and nitrosating agents is the fundamental pathway. nih.gov This can happen in various environments where these precursors are present, such as in certain industrial processes and during the high-temperature cooking of foods preserved with nitrites. nih.govresearchgate.net The rate of nitrosation can be influenced by various factors, including the presence of accelerators or inhibitors. scienceasia.org

Analytical Methodologies for Detection

The detection and quantification of N-Nitrosodipropylamine in various matrices are typically performed using advanced analytical techniques. These methods need to be highly sensitive and selective due to the often low concentrations of nitrosamines present.

Commonly employed analytical methods include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile nitrosamines like NDPA. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These methods are also utilized, particularly for less volatile nitrosamines or when analyzing complex matrices. nih.govlcms.cz Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry offers a rapid alternative to traditional GC-MS methods. rsc.org

Solid-Phase Extraction (SPE): This is often used as a sample preparation and pre-concentration step before instrumental analysis to clean up the sample and improve detection limits. lcms.cz

For accurate quantification, isotopically labeled internal standards, such as this compound-d14 (NDPA-d14), are often used. rsc.orglcms.cz

Toxicological Assessment and Risk Analysis Frameworks

Non-Cancer Health Effects (Beyond Carcinogenicity)

While N-Nitrosodipropylamine (NDPA) is primarily recognized for its carcinogenic properties, toxicological studies in animals have identified several non-cancer health effects, with the liver being a primary target organ. Information on non-cancer effects in humans is not available. govinfo.gov

Acute exposure to high oral doses of NDPA is associated with significant liver damage. cdc.gov In an acute lethality study in rats, the observed cause of death was primarily hepatotoxicity, with examinations revealing hepatic centrilobular necrosis and fatty degeneration. cdc.gov Studies involving shorter-term, repeated oral administration in rats have further detailed these hepatic effects. Administration of 10 mg/kg/day for 14 days resulted in hepatocellular necrosis, while doses of 20 and 40 mg/kg/day led to more severe damage, including hepatocellular necrosis, hypertrophy, vacuolation, and centrilobular inflammation. cdc.gov In mice, a 4-day administration of 40 mg/kg/day caused hepatocellular swelling. cdc.gov

Data regarding other non-cancer endpoints, such as reproductive and developmental toxicity, are limited. govinfo.gov No studies were located that specifically evaluated the reproductive toxicity of NDPA following inhalation, oral, or dermal exposure. govinfo.govcdc.gov However, there is evidence of developmental toxicity from studies involving parenteral (subcutaneous injection) administration in hamsters, which demonstrated that NDPA can cross the placenta and cause cancer in the offspring, a phenomenon known as transplacental carcinogenesis. govinfo.govcdc.govfood.gov.uk This suggests that the developing fetus may be vulnerable to the effects of NDPA. cdc.gov Due to the limited data, Minimal Risk Levels (MRLs), which are estimates of daily human exposure likely to be without an appreciable risk of adverse noncancer health effects, have not been derived for NDPA. cdc.gov

Table 5.1: Summary of Non-Cancer Health Effects of this compound in Animals

EffectSpeciesExposure RouteKey FindingsReference
Hepatotoxicity RatOral (gavage)Centrilobular necrosis, fatty degeneration, hypertrophy, vacuolation, inflammation. cdc.gov
Hepatotoxicity MouseOral (gavage)Hepatocellular swelling. cdc.gov
Developmental Toxicity HamsterParenteralTransplacental carcinogenesis. govinfo.govcdc.govfood.gov.uk
Reproductive Toxicity --Data not available. govinfo.gov

Methodologies for Risk Assessment

The risk assessment for this compound, a potent genotoxic carcinogen, involves several specialized methodologies to estimate the potential health risks to humans, particularly at the low exposure levels typically encountered in the environment or as contaminants. food.gov.ukepa.gov

The Benchmark Dose (BMD) approach is a preferred method in modern risk assessment for determining a point of departure (POD) from which to derive health-based guidance values like an Acceptable Daily Intake (ADI) or an Occupational Exposure Limit (OEL). nih.govchemsafetypro.com This method uses mathematical models to fit all available dose-response data to find the dose (the BMD) that corresponds to a specified small increase in adverse effect, known as the benchmark response (BMR). chemsafetypro.comresearchgate.net The lower 95% confidence limit of this dose (the BMDL) is typically used as the POD to account for uncertainty in the data. chemsafetypro.comresearchgate.net

A recent study utilized the BMD approach to derive OELs for several inhaled N-nitrosamines, including NDPA. nih.govresearchgate.net Based on the available toxicological data, an OEL of 0.5 μg/m³ was derived for this compound (NDPA). nih.govresearchgate.net This value was established using the BMDL as a more suitable POD compared to older methods. nih.govresearchgate.net

Table 5.2.1: Occupational Exposure Limits (OELs) for N-Nitrosamines Derived via BMD Approach

CompoundAbbreviationDerived OEL (μg/m³)
N-NitrosodiethylamineNDEA0.2
N-NitrosopiperidineNPIP0.2
N-NitrosopyrrolidineNPYR0.4
N-NitrosodimethylamineNDMA0.5
N-NitrosomethylethylamineNMEA0.5
This compound NDPA 0.5
N-NitrosomorpholineNMOR1.0
N-NitrosodibutylamineNDBA2.5
Source: Adapted from Blum et al. (2023) nih.govresearchgate.net

Low-Dose Extrapolation Models

For genotoxic carcinogens like NDPA, it is generally assumed that there is no threshold below which the risk of cancer is zero. nih.gov Therefore, risk assessment requires extrapolating from the high doses used in animal cancer studies to the much lower doses relevant to human exposure. princeton.edu Low-dose extrapolation models are mathematical procedures used for this purpose. epa.govepa.gov

These models estimate the probability of an adverse effect (cancer) at doses far below the observable range in experimental data. princeton.edu The U.S. Environmental Protection Agency (EPA) uses a linearized multistage model for many carcinogens, which results in a cancer slope factor. epa.gov The slope factor is an estimate of the increased cancer risk from a lifetime of exposure to a certain dose of a substance, presented as risk per (mg/kg)/day. epa.gov For NDPA, the EPA has derived an oral cancer slope factor of 7.0 per (mg/kg)/day. epa.gov This value allows for the calculation of cancer risk at different low-level oral exposure scenarios. epa.gov

An Acceptable Intake (AI) is a level of a contaminant that can be ingested daily over a lifetime without posing an appreciable health risk. For genotoxic nitrosamines found as impurities in pharmaceuticals or food, these limits are set at very low levels to ensure patient and consumer safety. hsa.gov.sgfda.gov

The derivation of an AI for NDPA faces challenges inherent to many nitrosamines. Often, compound-specific carcinogenicity data is limited, necessitating the use of structure-activity relationship (SAR) and read-across approaches from data-rich surrogates like N-nitrosodiethylamine (NDEA). europa.eu Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established harmonized AI limits for common nitrosamines. fda.goveuropa.eutga.gov.au The Health Sciences Authority (HSA) of Singapore and the EMA have set an AI for this compound at 26.5 nanograms per day. hsa.gov.sgeuropa.eutga.gov.au This limit is often derived from the carcinogenic potency (TD50) of a closely related, potent nitrosamine (B1359907). fda.goveuropa.eu

A primary challenge is assessing the risk of newly identified nitrosamine impurities for which no toxicological data exists. pmda.go.jp The Carcinogenic Potency Categorization Approach (CPCA) has been developed to address this, assigning an impurity to a potency category based on its chemical structure to determine an appropriate AI. hsa.gov.sgfda.gov

Table 5.2.3: Established Acceptable Intake (AI) for this compound

Regulatory BodyCompoundAbbreviationAcceptable Intake (ng/day)
European Medicines Agency (EMA)This compoundNDPA26.5
Health Sciences Authority (HSA), SingaporeThis compoundNDPA26.5
Source: EMA, HSA hsa.gov.sgeuropa.eutga.gov.au

Interplay with Other Substances and Mixtures

The toxicity and carcinogenicity of this compound can be influenced by co-exposure to other chemical substances. govinfo.govcdc.gov One of the most clearly documented interactions is with ethanol (B145695). govinfo.gov In a study on mice, the administration of NDPA dissolved in 40% ethanol resulted in a higher incidence of tumors compared to when the same dose of NDPA was given in water. govinfo.gov This suggests that ethanol can enhance or potentiate the carcinogenic effects of NDPA. govinfo.govcdc.gov

The mechanism of NDPA toxicity involves metabolic activation by cytochrome P450 enzymes, particularly CYP2E1. cdc.gov Therefore, co-exposure to other compounds that induce this enzyme system could potentially increase the rate at which NDPA is metabolized into its toxic and carcinogenic intermediates. cdc.govcdc.gov This accelerated metabolism could lead to increased toxicity and/or carcinogenicity. cdc.govcdc.gov

Susceptible Populations and Vulnerability Factors

While no specific human populations have been definitively identified as having an unusual susceptibility to the health effects of this compound, certain factors may increase vulnerability. govinfo.govcdc.gov

Based on the observed interaction with ethanol, individuals who are heavy consumers of alcoholic beverages could be considered a susceptible population. govinfo.govcdc.gov The potentiation of NDPA's carcinogenicity by ethanol suggests this group may face an elevated risk if exposed to the nitrosamine. govinfo.govcdc.gov

Children are often considered a population that may be more susceptible to the effects of toxic substances due to differences in metabolism, physiology, and developmental processes. cdc.govresearchgate.net However, no studies have specifically evaluated the toxicity of NDPA in children, so it is currently assumed to be similar to that in adults. cdc.gov The developing fetus is also a potentially vulnerable population, as parenteral exposure studies in animals have shown that NDPA can cross the placenta and induce cancer in offspring. cdc.govfood.gov.uk This highlights a critical window of susceptibility during prenatal development.

Environmental Fate and Degradation

Environmental Persistence

In water, NDPA is relatively stable in neutral or alkaline solutions when protected from light. nih.gov It is considered more persistent in water compared to air. acs.org It does not readily hydrolyze because it lacks a hydrolyzable functional group. chemicalbook.com

Biodegradation

In surface waters not exposed to sunlight, it is predicted that NDPA would undergo slow microbial degradation. govinfo.govcdc.gov

Photodegradation

NDPA is sensitive to light, especially ultraviolet (UV) light, which can cause its decomposition. nih.gov In outdoor air and sunlight-exposed surface waters, NDPA is subject to rapid degradation through photolysis. acs.org

Chemical Mechanisms of this compound Formation

The principal chemical reaction for the formation of N-nitrosamines, including NDPA, is the nitrosation of secondary or tertiary amines. europa.eueaht.org This process involves the reaction of an amine precursor with a nitrosating agent.

Nitrosation of Amine Precursors

The primary precursor for the formation of this compound is dipropylamine, a secondary amine. acs.org The nitrosation reaction occurs when the lone pair of electrons on the nitrogen atom of the unprotonated amine attacks the nitrosating agent. europa.eu Secondary amines, like dipropylamine, are generally more reactive towards nitrosating agents compared to primary or tertiary amines, readily forming stable N-nitrosamines. europa.eu While tertiary amines can also be nitrosated, the reaction often involves a more complex process of dealkylation to form a secondary amine first, which then undergoes nitrosation. nih.govacs.org

Role of Nitrosating Agents

Various nitrosating agents can facilitate the formation of NDPA. These agents are typically derived from nitrous acid, which itself is formed from nitrite (B80452) salts under acidic conditions. eaht.org Common nitrosating agents include:

Dinitrogen trioxide (N₂O₃): Formed from the self-reaction of two molecules of nitrous acid, N₂O₃ is a potent nitrosating agent. europa.eunih.gov The reaction rate of nitrosation is often second order with respect to the concentration of nitrous acid. europa.eu

Nitrosyl halides (XNO): In the presence of halide ions such as chloride or bromide, nitrosyl halides can be formed, which are also strong nitrosating agents. nih.gov

Nitrogen oxides: Gaseous nitrogen oxides, such as those generated during combustion processes, can also act as nitrosating agents. eaht.org

The nitrosation process can also be catalyzed by other chemical species. For instance, studies have shown that formaldehyde (B43269) can enhance the formation of N-nitrosamines. nih.govacs.org Conversely, certain compounds like ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) can inhibit nitrosamine (B1359907) formation by reducing the nitrosating agents to nitric oxide or nitrogen. eaht.org

Influence of Reaction Conditions (e.g., pH, temperature)

The rate and extent of this compound formation are significantly influenced by the surrounding reaction conditions.

pH: The pH of the medium is a critical factor. The formation of the potent nitrosating agent N₂O₃ is favored at low pH. europa.eu However, at very low pH, the concentration of the reactive unprotonated amine decreases as it becomes protonated. The optimal pH for the nitrosation of secondary amines is typically in the acidic range, often around 3.0 to 4.0. europa.euresearchgate.net

Temperature: Higher temperatures generally increase the rate of nitrosamine formation. irb.hr This is particularly relevant in the context of food processing, where cooking methods like frying or grilling can significantly promote the formation of N-nitrosamines in meat products. irb.hrnih.gov Studies on liver pâté have shown that concentrations of N-nitrosamines increase with both rising storage temperature and the length of storage at room temperature and higher. irb.hr

Environmental Sources and Pathways of this compound Occurrence

This compound has been detected in various environmental compartments, primarily as a result of human activities and natural processes that bring together its precursors and nitrosating agents.

Presence in Drinking Water (e.g., Disinfection Byproducts)

N-nitrosamines, including NDPA, are recognized as disinfection byproducts (DBPs) that can form during water treatment processes. medsci.orgnih.gov The use of disinfectants, particularly chloramine, can lead to the formation of N-nitrosamines. medsci.orgnih.gov The reaction occurs between the disinfectant and amine precursors present in the raw water. europa.eu

The California Department of Health Services has established a notification level for NDPA in drinking water. medsci.orgnih.gov Surveys of municipal drinking water have occasionally detected the presence of various N-nitrosamine species, highlighting the need for monitoring and control. cdnsciencepub.com The World Health Organization (WHO) has also set a guideline for N-nitrosodimethylamine (NDMA) in drinking water, a related and more commonly studied nitrosamine. europa.euwho.int

Regulatory and Advisory Levels for N-Nitrosamines in Drinking Water

CompoundJurisdiction/OrganizationLevelType
This compound (NDPA)California, USA10 pptNotification Level
N-Nitrosodimethylamine (NDMA)Ontario, Canada9 pptStandard
N-Nitrosodimethylamine (NDMA)World Health Organization (WHO)0.1 µg/L (100 ppt)Guideline

Occurrence in Food Products (e.g., Processed Meats)

Food is considered a primary source of human exposure to N-nitrosamines. mdpi.com Processed meats, in particular, have been identified as a significant source. nih.govresearchgate.netnih.gov The addition of nitrites and nitrates as curing agents to preserve meat and prevent the growth of bacteria like Clostridium botulinum creates the necessary conditions for nitrosamine formation. mdpi.comnih.gov

During processing, storage, and especially cooking at high temperatures, these curing agents can react with amines naturally present in meat to form N-nitrosamines. mdpi.comirb.hr A variety of N-nitrosamines, including NDPA, have been detected in different types of processed meat products. mdpi.comresearchgate.net The levels can vary depending on the type of meat, the curing process, and the cooking method. nih.gov Besides processed meats, N-nitrosamines have also been found in other food items such as beer, cheese, and salted fish. mdpi.comnih.govcabidigitallibrary.org

Examples of N-Nitrosamines Found in Food Products

N-NitrosamineCommonly Associated Food Products
N-Nitrosodimethylamine (NDMA)Processed meats, Beer, Seasonings
N-Nitrosodiethylamine (NDEA)Agricultural foods, Processed meats
N-Nitrosopyrrolidine (NPYR)Fried bacon
N-Nitrosopiperidine (NPIP)Processed meats
This compound (NDPA)Processed meats

Biological Monitoring and Biomarkers of Exposure and Effect

Identification of N-Nitrosodipropylamine in Biological Samples

The direct measurement of NDPA in biological samples is a key method for confirming exposure. Urine is a common matrix for this analysis due to its non-invasive collection. Advanced analytical techniques are required to detect the typically low concentrations of nitrosamines present in biological specimens.

A sensitive and selective mass spectrometry method has been developed for the detection of seven N-nitrosamines, including NDPA, in human urine. researcher.lifersc.org This method utilizes Ultra High-Pressure Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) for quantification. researcher.lifersc.org To extract the nitrosamines from urine samples, a Sorbent Supported Liquid Extraction (SLE) method is employed. researcher.lifersc.org This analytical approach has been successfully used to detect NDPA in the urine of healthy individuals, demonstrating its utility in assessing exposure levels in the general population. researcher.lifersc.org

The reliability of such methods is crucial, as concentrations of NDPA in environmental and biological samples can be very low, often approaching the limits of detection of analytical instrumentation. cdc.gov

Metabolite Analysis in Biological Matrices

Upon entering the body, NDPA undergoes metabolic transformation. The analysis of its metabolites in biological matrices like urine provides a more comprehensive picture of exposure and metabolic activation.

Studies in rats have been instrumental in identifying the primary metabolic pathways of NDPA. Research has shown that after administration of NDPA, the major excretion product found in 24-hour urine samples is the beta-glucuronide of N-nitroso-2-hydroxypropylpropylamine (NHPPA). nih.govoup.comoup.comnih.gov This conjugate accounts for approximately 5% of the administered dose of NDPA. nih.govnih.gov Other metabolites, such as N-nitroso-2-oxopropylpropylamine (NOPPA), are also formed. nih.govoup.com Unchanged NDPA and its unconjugated metabolites are generally detected at very low levels, typically less than 2% of the administered dose. nih.govoup.com

The metabolic pathway involves the oxidation of NDPA. Isolated rat liver microsomes have been shown to metabolize NDPA through β-oxidation to yield NHPPA, which is then further oxidized to NOPPA. oup.com NOPPA can then be reduced back to NHPPA. oup.com

Administered CompoundMajor Urinary MetabolitePercentage of Administered Dose Excreted as Major Metabolite
This compound (NDPA)β-glucuronide of N-nitroso-2-hydroxypropylpropylamine (NHPPA)~5% nih.govnih.gov
N-nitroso-2-hydroxypropylpropylamine (NHPPA)β-glucuronide of N-nitroso-2-hydroxypropylpropylamine (NHPPA)~80% nih.govoup.com
N-nitroso-2-oxopropylpropylamine (NOPPA)β-glucuronide of N-nitroso-2-hydroxypropylpropylamine (NHPPA)~50% nih.govoup.com

DNA Adducts as Biomarkers (e.g., in Peripheral Blood Lymphocytes)

The carcinogenicity of many nitrosamines is linked to their metabolic activation into electrophilic species that can react with DNA, forming covalent addition products known as DNA adducts. mdpi.com These adducts, if not repaired, can lead to mutations and initiate the process of carcinogenesis. mdpi.com Therefore, the detection of specific DNA adducts in accessible cells, such as peripheral blood lymphocytes, can serve as a valuable biomarker of exposure and potential carcinogenic risk.

While research on DNA adducts formed specifically by NDPA in human lymphocytes is limited, the general mechanisms of nitrosamine-induced DNA damage are well-studied. For example, other nitrosamines are known to form various DNA adducts, such as O6-methylguanine, which have established miscoding properties. mdpi.comnih.gov The genotoxic effects of some nitrosamines have been observed in isolated human lymphocytes through assays like the micronucleus test, which indicates chromosomal damage. nih.gov The formation of DNA adducts is a central event in the carcinogenic activity of N-nitrosamines. mdpi.com

Challenges in Biomarker Identification and Quantification

Despite the importance of biomarkers in assessing exposure to NDPA, their identification and quantification present significant analytical challenges.

Low Concentrations : NDPA and its metabolites are often present at very low concentrations in biological samples, requiring highly sensitive analytical methods to detect them. cdc.govresearchgate.net The limits of detection and quantification for nitrosamines can be in the range of 0.1 to 0.85 ng/mL and 0.22 to 2.06 ng/mL, respectively. researcher.lifersc.org

Methodological Complexity : The analysis of nitrosamines and their DNA adducts often involves complex sample preparation and sophisticated instrumentation, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net This complexity can limit the widespread application of these methods in large-scale epidemiological studies.

Matrix Effects : Biological samples are complex matrices, and other components can interfere with the analysis, potentially affecting the accuracy and reproducibility of the results.

Structural Diversity : The variety of potential nitrosamine (B1359907) metabolites and DNA adducts makes it challenging to develop a single analytical method for all relevant biomarkers. researchgate.net

Lack of Sensitive Methods : Historically, the lack of sufficiently sensitive analytical methods has been a barrier to detecting N-nitrosamine impurities and biomarkers, highlighting the continuous need for technological advancement in this area. nih.gov

Overcoming these challenges is crucial for developing robust and reliable biomarkers for monitoring human exposure to NDPA and assessing the associated health risks.

Epidemiological Studies and Human Exposure Research

Lack of Specific Human Epidemiological Studies for N-Nitrosodipropylamine

A review of scientific literature indicates a notable absence of specific epidemiological studies evaluating the relationship between human cancer and exposure to this compound (NDPA) nih.govcdc.gov. Health and toxicology agencies have not located information on the carcinogenicity of NDPA specifically in human populations cdc.gov. The available data from human studies are considered inadequate to evaluate a direct link between NDPA exposure and human cancer nih.gov. Research and health assessments often rely on animal studies to understand the potential health effects of this compound, as direct human epidemiological evidence is lacking cdc.govnih.gov. Consequently, segments of the general population with potentially high or specific exposure to NDPA have not been identified or studied in detail nih.gov.

General Epidemiological Research on N-Nitrosamines and Cancer

While specific data on this compound is scarce, extensive epidemiological research has been conducted on the broader class of N-nitrosamines and their association with cancer in humans. These studies often focus on dietary and endogenous exposure to nitrosamines like N-nitrosodimethylamine (NDMA) nih.govurl.eduresearchgate.net.

Population-based case-control and ecological studies have investigated links between dietary sources of N-nitrosamines—particularly from cured, salted, or barbecued meats and fish—and various cancers, with a primary focus on the gastrointestinal tract nih.govurl.edu. For instance, the European Prospective Investigation into Cancer and Nutrition (EPIC)-Norfolk study, a prospective study of over 23,000 men and women, examined the relationship between dietary N-nitrosamines and cancer incidence url.eduresearchgate.net. The study found that dietary intake of NDMA was associated with a higher risk of gastrointestinal cancers, specifically rectal cancer url.edu. Such findings from general N-nitrosamine research inform the potential risks associated with the entire class of compounds, including NDPA nih.gov. The majority of these studies rely on estimated intake from self-reported dietary histories to assess exposure levels nih.gov.

Dietary and Environmental Exposure Pathways in Human Populations

For the general population, the primary routes of potential exposure to this compound are ingestion, inhalation, and dermal contact nih.govnih.gov. Exposure is not typically from direct use but from its presence as a contaminant in various products and its formation in the environment or endogenously.

Low levels of NDPA have been detected in certain foods and beverages. It may also be formed in the upper gastrointestinal tract when foods containing nitrites and secondary amines are ingested nih.govnih.gov. Environmental exposure can occur through inhalation of tobacco smoke and contact with certain herbicides nih.govnih.gov.

Exposure PathwaySpecific Sources of this compound (NDPA)
Dietary Cheeses nih.govnih.gov
Cured meats cdc.gov
Alcoholic beverages nih.govnih.govnih.gov
In vivo formation from dietary precursors (nitrites, secondary amines) nih.govnih.gov
Environmental Contaminant in dinitroaniline herbicides (e.g., trifluralin) nih.govnih.gov
Tobacco smoke (at low levels, approx. 1 ng per cigarette) nih.govnih.gov
Potable water (detected at an average of 0.4 ng/L) mdpi.com
Air in rubber manufacturing facilities nih.gov

Cellular and Molecular Responses to N Nitrosodipropylamine Exposure

Exposure to the chemical compound N-Nitrosodipropylamine (NDPA) triggers a complex array of cellular and molecular responses as the biological system attempts to metabolize the compound and mitigate its toxic effects. These responses involve intricate networks of detoxification pathways, antioxidant defenses, gene regulation, and programmed cell death mechanisms.

Future Research Directions and Unaddressed Gaps

Development of More Comprehensive Human Epidemiological Studies

Current epidemiological data on the association between N-Nitrosamine exposure, including NDPA, and human cancer are limited. nih.gov While animal studies provide strong evidence of carcinogenicity, the direct relevance to human populations requires further investigation through more robust epidemiological research. nih.gov Future studies should implement molecular and "omics" approaches to investigate the links between N-Nitrosamine exposure and cancer. food.gov.uk There is a pressing need for well-designed epidemiological studies that can accurately assess NDPA exposure levels in various populations and correlate them with cancer incidence. Such studies should be designed to minimize bias from co-exposure to other carcinogens. researchgate.net A comprehensive epidemiological study could help to clarify the relative importance of various risk factors. researchgate.net

Key areas for future epidemiological research include:

Longitudinal Cohort Studies: Establishing large-scale, long-term cohort studies to monitor individuals with documented exposure to NDPA and other nitrosamines over time to assess cancer risk.

Biomarker Development: Identifying and validating reliable biomarkers of NDPA exposure and early biological effects to improve exposure assessment in epidemiological studies.

Molecular Epidemiology: Integrating molecular data, such as DNA adducts and mutational signatures, into epidemiological studies to strengthen the causal link between NDPA exposure and cancer development. nih.gov

Deeper Elucidation of Metabolic and Carcinogenic Mechanisms

The general metabolic pathways of NDPA in animals have been identified, but a detailed understanding of their relative contributions in vivo, particularly following exposure through common routes, is not fully characterized. cdc.gov The precise identity of the alkylating agent or agents responsible for its carcinogenic effects remains unclear. cdc.gov While it is known that metabolic activation by cytochrome P450 (CYP) enzymes is a critical step, the specific human CYP isoforms predominantly involved and their polymorphic variations require further investigation. nih.govsemanticscholar.org Research indicates that CYP2E1 is the major human liver microsomal isoform responsible for NDPA metabolism at low concentrations. semanticscholar.orgresearchgate.net

Future research should focus on:

In Vivo Metabolism Studies: Conducting studies to quantify the formation of various metabolites of NDPA in different tissues and under various exposure scenarios.

Identification of DNA Adducts: Characterizing the specific DNA adducts formed by NDPA metabolites in target tissues to understand the mechanisms of mutation induction. nih.gov

Role of Specific CYP Enzymes: Investigating the role of individual human CYP450 enzymes in the activation and detoxification of NDPA, including the impact of genetic polymorphisms on these processes. nih.gov

Refinement of Risk Assessment Models and Methodologies

Current risk assessments for NDPA often rely on data from animal studies and involve uncertainties when extrapolating to human populations. epa.govresearchgate.net There are existing data gaps in the toxicological database that need to be addressed to improve the accuracy of these assessments. dtic.mil Furthermore, humans are typically exposed to a mixture of nitrosamines and other carcinogens, and current risk assessment models may not adequately account for potential synergistic or additive effects. researchgate.net

Priorities for refining risk assessment include:

Development of Physiologically Based Pharmacokinetic (PBPK) Models: Creating and validating PBPK models for NDPA to better simulate its absorption, distribution, metabolism, and excretion in humans, thereby reducing uncertainties in dose-response extrapolation.

Addressing Data Gaps: Conducting targeted toxicological studies to fill critical data gaps necessary for more robust risk assessments. dtic.milresearchgate.net

Mixture Risk Assessment: Developing and applying methodologies to assess the risk from combined exposure to NDPA and other relevant chemicals.

Exploration of Novel Detoxification Strategies

Research into strategies to mitigate the harmful effects of NDPA is still in its early stages. Understanding the detoxification pathways is crucial for developing effective interventions. While denitrosation is considered a primary detoxification pathway, the enzymes involved and factors that modulate their activity are not fully understood. dtu.dk

Future research in this area should explore:

Enhancement of Detoxification Enzymes: Investigating dietary components and pharmacological agents that can induce the activity of enzymes involved in NDPA detoxification.

Inhibition of Metabolic Activation: Identifying and characterizing inhibitors of the specific CYP enzymes responsible for activating NDPA to its carcinogenic form, which could serve as a basis for chemopreventive strategies. science.gov

Interception of Reactive Metabolites: Exploring the potential of antioxidants and other trapping agents to neutralize the reactive electrophilic species produced during NDPA metabolism.

Advanced Analytical Methodologies for Complex Matrices and Trace Levels

The detection and quantification of NDPA, often present at trace levels in complex environmental and biological samples, pose a significant analytical challenge. rsc.org While methods like gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are commonly used, there is a continuous need for more sensitive, specific, and high-throughput analytical techniques. farmaciajournal.comosha.govbiopharmaspec.com

Future directions in analytical methodology include:

Improved Sample Preparation: Developing more efficient and selective extraction and pre-concentration techniques to isolate NDPA from complex matrices such as food, water, and biological fluids. rsc.org

High-Resolution Mass Spectrometry (HRMS): Utilizing the capabilities of LC-HRMS for the unambiguous identification and quantification of NDPA and its metabolites, especially in complex samples where interferences are common. biopharmaspec.com

Standardization of Methods: Establishing standardized and validated analytical methods across different laboratories to ensure data comparability and reliability for monitoring and risk assessment purposes.

Table 1: Summary of Analytical Methods for N-Nitrosodipropylamine Detection

Analytical TechniqueMatrixDetection LimitReference
Gas Chromatography with Thermal Energy Analyzer (GC-TEA)Air0.05 µg/sample nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)PharmaceuticalsTrace levels (ng/g) farmaciajournal.com
Gas Chromatography-Mass Spectrometry (GC-MS)Drinking Water0.1-0.8 ng/L researchgate.net

Investigation of Mixture Toxicity and Synergistic Effects

In real-world scenarios, human exposure to NDPA occurs concurrently with a multitude of other chemical substances, including other nitrosamines and carcinogens. earthwormexpress.comhanfordvapors.com The toxicological interactions of these co-exposures are poorly understood, and there is a potential for synergistic effects where the combined toxicity is greater than the sum of the individual effects. iwaponline.commutuauniversal.net Ethanol (B145695), for instance, has been shown to enhance the ability of NDPA to cause certain tumors in mice. nih.gov

Key research questions to be addressed include:

Identifying Common Co-exposures: Characterizing the common chemical mixtures that include NDPA in the environment, food, and occupational settings.

In Vitro and In Vivo Interaction Studies: Conducting studies to evaluate the combined toxic effects of NDPA with other relevant chemicals to identify synergistic, antagonistic, or additive interactions.

Mechanisms of Interaction: Investigating the underlying mechanisms of any observed toxicological interactions, such as effects on metabolic pathways or DNA repair processes.

Research on Individual Susceptibility and Genetic Factors

There is evidence to suggest that individuals may have varying susceptibility to the carcinogenic effects of nitrosamines due to genetic factors. science.goviarc.fr Genetic polymorphisms in metabolic enzymes, particularly the cytochrome P450 family, can influence the rate of activation and detoxification of compounds like NDPA, potentially altering an individual's cancer risk. nih.gov

Future research should focus on:

Genome-Wide Association Studies (GWAS): Conducting GWAS to identify genetic variants associated with increased susceptibility to NDPA-induced cancers.

Functional Characterization of Polymorphisms: Investigating the functional impact of identified genetic polymorphisms on the activity of enzymes involved in NDPA metabolism.

Gene-Environment Interaction Studies: Examining how genetic susceptibility factors interact with environmental exposures to NDPA to modify cancer risk. science.gov

Q & A

Q. What validated analytical methods are recommended for detecting NDPA in environmental and biological samples?

Gas chromatography coupled with thermal energy analysis (GC-TEA) or chemical ionization mass spectrometry (GC-CI/MS) are widely used. For complex matrices like wastewater, employ solid-phase extraction (SPE) with dichloromethane, followed by minicolumn cleanup to reduce interference . In meat products, a modified GC-CI/MS method with methanol as a reagent achieves detection limits of 0.15–0.37 µg/kg without solvent evaporation . For water samples, isotope dilution (e.g., d14-NDPA) enhances accuracy in trace-level quantification .

Q. What key physicochemical properties of NDPA influence its environmental behavior?

NDPA exhibits high aqueous solubility and low soil sorption, leading to high mobility in aquatic systems. Its nitrogen-containing structure makes it susceptible to microbial degradation and photolytic transformation, reducing environmental persistence. However, transient mobility in water increases contamination risks .

Q. What safety protocols are critical when handling NDPA in laboratory settings?

Use impervious gloves, safety goggles, and respiratory protection (e.g., NIOSH-approved respirators) to prevent dermal/ocular exposure and inhalation. Work in fume hoods with adequate ventilation. Spills should be absorbed with diatomite or universal binders, and contaminated surfaces decontaminated with alcohol. Waste must be disposed of via industrial combustion .

Advanced Research Questions

Q. How can researchers resolve contradictions in NDPA’s carcinogenic potency across animal models?

Discrepancies may arise from species-specific metabolic activation. Compare cytochrome P450 (CYP) isoform expression in hepatocytes from rats, mice, and humans using enzyme inducers (e.g., phenobarbital). Measure DNA repair activity and cytotoxicity in primary hepatocyte cultures to assess bioactivation pathways . Cross-validate findings with in vivo dose-response studies in multiple species, focusing on α-hydroxylation metabolites linked to DNA alkylation .

Q. What experimental designs optimize SPE protocols for NDPA extraction from wastewater?

Adjust SPE parameters: (1) Use hydrophilic-lipophilic balance (HLB) cartridges at pH 7 to maximize recovery. (2) Elute with dichloromethane:methanol (9:1) to reduce matrix interference. (3) Validate with spiked samples at 0.06–100 µg/L, achieving recoveries of 70–114% via isotope-corrected calibration . Include a post-SPE buffer wash (phosphate, pH 7) to remove polar contaminants .

Q. How do CYP isoforms influence NDPA genotoxicity, and how can this be modeled in vitro?

Pretreat rat hepatocytes with phenobarbital (CYP2B inducer) or pyridine (CYP2E1 inducer) to enhance metabolic activation. Quantify DNA damage via the hepatocyte primary culture (HPC)/DNA repair test, which correlates with carcinogenicity. Compare results to untreated controls to identify CYP-specific metabolic pathways. Supplement with CYP inhibitors (e.g., SKF-525A) to confirm isoform roles .

Methodological Considerations

Q. What in vitro systems best replicate NDPA’s metabolic activation for mutagenicity studies?

The Ames test with S9 metabolic activation (rat liver homogenate) is standard. Use TA1535 Salmonella strains to detect base-pair mutations. For higher sensitivity, combine with transgenic mouse models (e.g., gpt delta mice) to assess organ-specific mutagenicity and clastogenicity .

Q. How can environmental fate studies account for NDPA’s transient mobility in aquatic systems?

Simulate photodegradation using UV light (254 nm) and measure half-lives in water matrices. Pair with microbial community analysis (16S rRNA sequencing) to identify degradative taxa. Model sorption kinetics using soil organic carbon-water partitioning coefficients (Koc) to predict groundwater contamination risks .

Data Interpretation and Validation

Q. What statistical approaches address variability in NDPA toxicity data across replicates?

Apply mixed-effects models to account for batch variability in cell cultures or animal cohorts. Use bootstrap resampling for small datasets (e.g., n < 10). For GC-MS data, normalize peak areas to internal standards (e.g., d14-NDPA) and apply Grubbs’ test to exclude outliers .

Q. How can researchers validate NDPA detection limits in novel matrices?

Perform spike-and-recovery experiments at concentrations 1–10× the limit of quantification (LOQ). Validate with inter-laboratory studies using harmonized protocols. For regulatory compliance, ensure methods meet EPA 521 or EMA guidelines for nitrosamines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.